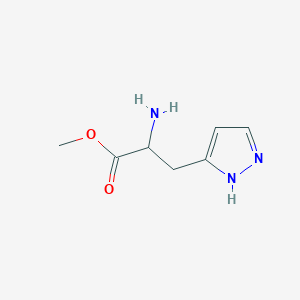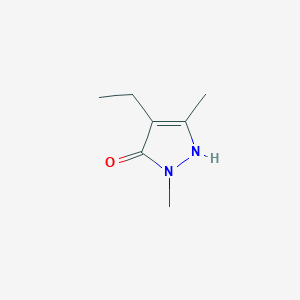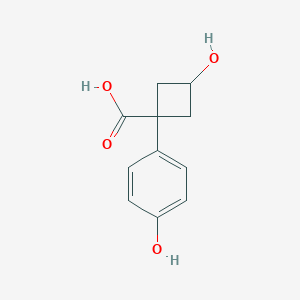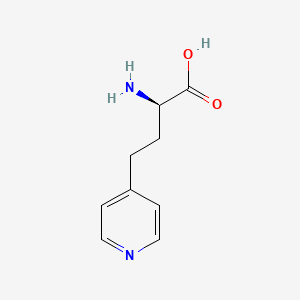![molecular formula C19H19N3O2 B13569765 3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea is a complex organic compound that features both naphthalene and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea typically involves the reaction of naphthalen-2-ol with 2-chloroethylamine to form 2-(naphthalen-2-yloxy)ethylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the corresponding Schiff base, which is subsequently reduced to yield the final urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the urea nitrogen or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and pyridine moieties allow the compound to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-[2-(Naphthalen-1-yloxy)ethyl]-1-[(pyridin-2-yl)methyl]urea
- 3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-4-yl)methyl]urea
- 3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(quinolin-3-yl)methyl]urea
Uniqueness
3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea is unique due to the specific positioning of the naphthalene and pyridine moieties, which can influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
1-(2-naphthalen-2-yloxyethyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C19H19N3O2/c23-19(22-14-15-4-3-9-20-13-15)21-10-11-24-18-8-7-16-5-1-2-6-17(16)12-18/h1-9,12-13H,10-11,14H2,(H2,21,22,23) |
InChI 键 |
DCUPWVDTRDSCHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
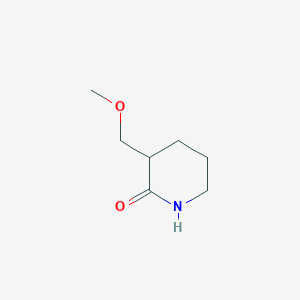
![Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13569690.png)
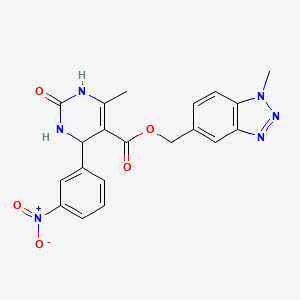
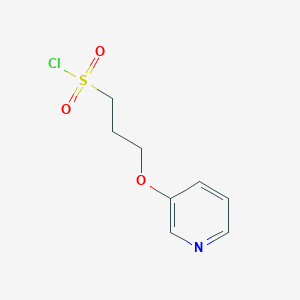

![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
